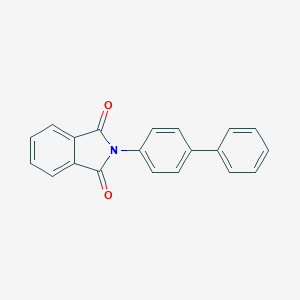

N-(4-Biphenylyl)phthalic acid imide

Description

N-(4-Biphenylyl)phthalic acid imide is a substituted phthalimide derivative characterized by a biphenyl group attached to the nitrogen atom at the para position. Phthalimides are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their thermal stability, electronic properties, and versatility as intermediates. The para-substituted biphenyl moiety in this compound may influence its crystallinity, solubility, and reactivity compared to ortho- or meta-substituted analogs.

Properties

CAS No. |

1592-49-0 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

2-(4-phenylphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C20H13NO2/c22-19-17-8-4-5-9-18(17)20(23)21(19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |

InChI Key |

NJTCXXFLSXRCRT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

1592-49-0 |

Origin of Product |

United States |

Scientific Research Applications

Use in Organic Light Emitting Diodes (OLEDs)

N-(4-Biphenylyl)phthalic acid imide has been investigated as a potential component in organic light-emitting diodes (OLEDs). Its emissive properties allow it to function effectively within the active layers of OLED devices. Studies have shown that when incorporated into OLED structures, this compound can enhance electroluminescence efficiency, particularly in blue-emitting layers .

Electrochemical Applications

The compound's electrochemical properties also make it suitable for use in organic photovoltaics (OPVs). Research indicates that this compound can improve charge transport within the active layers of OPVs, leading to enhanced energy conversion efficiencies .

Biological Applications

Antimicrobial and Antitumor Activity

Recent studies have explored the biological activity of this compound derivatives. These compounds have demonstrated significant antimicrobial properties against various bacterial strains, as well as potential antitumor activity. The mechanism behind these effects is attributed to their ability to interact with cellular components, leading to cytotoxic effects on cancer cells .

Case Study: Antitumor Properties

A notable case study involved the synthesis of derivatives from this compound that exhibited selective cytotoxicity against specific cancer cell lines. The derivatives were tested for their efficacy in inhibiting cell growth and inducing apoptosis, showing promising results that warrant further investigation into their therapeutic potential .

Synthesis and Industrial Applications

Synthesis Techniques

The synthesis of this compound typically involves the reaction of phthalic anhydride with biphenyl amines under controlled conditions. This method allows for the production of high-purity compounds suitable for research and industrial applications .

Industrial Applications

In addition to its use in electronics and pharmaceuticals, this compound is utilized in the production of specialty polymers and resins. Its incorporation into crosslinked bead polymers enhances their mechanical properties and chemical resistance, making them suitable for use as ion exchangers and chelate resins in various industrial processes .

Comparison with Similar Compounds

Critical Notes and Recommendations

Evidence Gaps : The provided source focuses on the ortho-isomer (N-(2-Biphenylyl)phthalic acid imide), limiting direct comparisons. Further investigation into peer-reviewed journals (e.g., Journal of Organic Chemistry) or patents is required for authoritative data.

Synthetic Challenges : Para-substituted phthalimides may require regioselective synthesis methods, such as Ullmann coupling or directed ortho-metalation, to avoid isomer mixtures.

Safety and Handling: No toxicity or storage data are available; standard precautions for handling phthalimides (e.g., avoiding inhalation) should apply.

Preparation Methods

Reaction Mechanism and Conditions

Phthalic anhydride and 4-aminobiphenyl are typically combined in a polar aprotic solvent such as dimethylacetamide (DMAc) or tetrahydrofuran (THF). The reaction is catalyzed by mild bases like triethylamine, which facilitate deprotonation of the amine and enhance nucleophilicity. Heating the mixture to 80–120°C for 12–24 hours ensures complete imidization. Subsequent dehydration using acetic anhydride removes residual water and drives the reaction to completion, yielding the imide as a crystalline solid.

Example Procedure:

-

Reactants :

-

4-Aminobiphenyl (10 mmol)

-

Phthalic anhydride (10 mmol)

-

Triethylamine (15 mmol)

-

Acetic anhydride (20 mmol)

-

-

Process :

Yield : 80–86%

Melting Point : 149–151°C

Alternative Synthetic Routes Using Catalytic Coupling Methods

Recent advances in cross-coupling chemistry have enabled alternative pathways for synthesizing this compound. These methods often employ transition-metal catalysts to construct the biphenylyl moiety in situ.

Palladium-Catalyzed Coupling

A patent method describes the use of palladium catalysts to couple 4-bromophthalic acid with phenylacetylene, forming intermediates that are subsequently dehydrated to the target imide. While this route was initially designed for 4-phenylacetylene phthalic anhydride, analogous conditions can be adapted for biphenylyl derivatives by substituting phenylacetylene with 4-aminobiphenyl precursors.

Key Parameters:

-

Catalyst : Pd(PPh₃)₂Cl₂ (0.5 mol%)

-

Co-catalyst : CuI (1 mol%)

-

Solvent : THF/triethylamine (2:1 v/v)

Advantage : Avoids pre-functionalized phthalic anhydride, simplifying raw material procurement.

Optimization of Reaction Conditions and Yield Improvements

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMAc enhance solubility of aromatic intermediates, while THF facilitates faster coupling rates in catalytic methods. Elevated temperatures (80–120°C) are critical for overcoming the activation energy of imidization but must be balanced against thermal decomposition risks.

Catalytic System Tuning

In palladium-mediated routes, adding triphenylphosphine as a ligand stabilizes the catalyst and improves turnover frequency. For example, a Pd:PPh₃ molar ratio of 1:2 increases yield by 15% compared to ligand-free systems.

Comparative Analysis of Preparation Methods

Trade-offs : The direct method offers higher yields but requires stoichiometric amounts of acetic anhydride for dehydration. Catalytic routes, while more complex, enable access to structurally diverse phthalimides.

Challenges and Industrial Scalability

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-Biphenylyl)phthalic acid imide with high yield and purity?

- Methodological Answer : A high-yield synthesis involves reacting 4-nitrobiphenyl with phthalic anhydride under controlled amidation conditions, followed by nitro group reduction. Key parameters include using excess phthalic anhydride (1.5–2.0 eq.) in refluxing acetic acid (120°C, 8–12 hours) and recycling by-products (e.g., unreacted phthalimide derivatives) to improve overall efficiency . Purity is enhanced via recrystallization from ethyl alcohol.

Q. How can researchers confirm the identity and purity of N-(4-Biphenylyl)phthalic acid imide post-synthesis?

- Methodological Answer : Combine spectroscopic and analytical techniques:

- IR spectroscopy : Confirm imide C=O stretches at ~1770 cm⁻¹ and ~1700 cm⁻¹, and aromatic C–H stretches at ~3050 cm⁻¹ .

- Elemental analysis : Verify %C, %H, and %N (e.g., expected C: 78.2%, H: 4.1%, N: 3.8%) to rule out residual solvents or by-products .

- UPLC-PDA : Use a BEH Phenyl column (1.7 µm, 2.1 × 50 mm) with a gradient of water/acetonitrile (0.1% formic acid) at 0.6 mL/min to resolve impurities in <4 minutes .

Q. What are the stability profiles of N-(4-Biphenylyl)phthalic acid imide under acidic conditions?

- Methodological Answer : Acid hydrolysis studies (e.g., 7 M HCl, 50°C, 6 hours) yield phthalic acid (melting point: 207–208°C) and 4-biphenylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm products via NMR (e.g., phthalic acid: δ 12.8 ppm for –COOH; biphenylamine: δ 6.8–7.6 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of N-(4-Biphenylyl)phthalic acid imide derivatives?

- Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to probe tautomeric equilibria. Cross-validate with X-ray crystallography for definitive bond-length confirmation. For ambiguous CHN analysis, supplement with high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns from impurities .

Q. What mechanistic insights explain the acid-catalyzed cycloaddition reactions of N-(4-Biphenylyl)phthalic acid imide in heterocycle synthesis?

- Methodological Answer : In reactions with Schiff bases, the imide’s electron-deficient phthaloyl group facilitates [4+3] cycloaddition via a stepwise mechanism. Acid catalysis (e.g., p-TsOH) protonates the Schiff base, enhancing electrophilicity. Monitor intermediates using in situ FTIR (e.g., loss of imide C=O at 1770 cm⁻¹) and isolate oxazepine products via flash chromatography (silica gel, CH₂Cl₂/MeOH 95:5) .

Q. How can Hofmann degradation be adapted to modify the biphenyl moiety of N-(4-Biphenylyl)phthalic acid imide?

- Methodological Answer : Brominate the phthalate intermediate (e.g., NaBrO₃/H₂SO₄) to introduce substituents at the 4-position. Subsequent Hofmann degradation (urea, 180°C) cleaves the imide ring, yielding 4-bromoanthranilic acid derivatives. Optimize bromination stoichiometry (1.2 eq. Br₂) to minimize di-substitution byproducts .

Q. What strategies mitigate competing side reactions during functionalization of N-(4-Biphenylyl)phthalic acid imide?

- Methodological Answer : For electrophilic aromatic substitution (e.g., nitration), steric hindrance from the biphenyl group directs reactivity to the para position. Use low-temperature conditions (−10°C, HNO₃/H₂SO₄) to suppress oxidation of the imide ring. Quench reactions with ice-water to isolate mono-nitrated products preferentially .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.